N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide
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Overview
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide is a synthetic compound . It has a molecular weight of 369.5 . The IUPAC name for this compound is N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C23H31NO3 . The InChI code for this compound is 1S/C23H31NO3/c1-16(2)14-18-6-9-20(10-7-18)17(3)23(25)24-13-12-19-8-11-21(26-4)22(15-19)27-5/h6-11,15-17H,12-14H2,1-5H3,(H,24,25) . The structure can also be viewed as a 2D Mol file or a computed 3D SD file .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 369.5 and a molecular formula of C23H31NO3 . The compound’s InChI code is 1S/C23H31NO3/c1-16(2)14-18-6-9-20(10-7-18)17(3)23(25)24-13-12-19-8-11-21(26-4)22(15-19)27-5/h6-11,15-17H,12-14H2,1-5H3,(H,24,25) .Scientific Research Applications
Disease-Modifying Antirheumatic Drug Properties
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide and its metabolites have been explored for their potential as disease-modifying antirheumatic drugs (DMARDs). A study by Baba, Makino, Ohta, and Sohda (1998) focused on the synthesis and activity of these metabolites, particularly highlighting one with notable anti-inflammatory effects in an adjuvant arthritic rat model (Baba, Makino, Ohta, & Sohda, 1998).
Anticancer Agent Development
A compound structurally related to this compound has been investigated as a hypoxia inducible factor-1 (HIF-1) pathway inhibitor and potential anticancer agent. Research by Mun, Jabbar, Devi, Liu, Van Meir, and Goodman (2012) identified its role in antagonizing tumor growth in animal models of cancer. The study emphasized the importance of chemical modifications to improve its pharmacological properties (Mun et al., 2012).
Safety and Hazards
The safety information available indicates that N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide is an irritant . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO5S/c1-14(2)16-7-9-18(25-4)20(13-16)27(22,23)21-11-10-15-6-8-17(24-3)19(12-15)26-5/h6-9,12-14,21H,10-11H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXNDNFGJFSDOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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